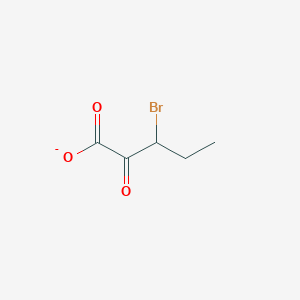
Ethylbromopyruvate
Cat. No. B8387210
M. Wt: 194.00 g/mol
InChI Key: MIEDIVUAVHIVRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07727997B2
Procedure details


To a 250 ml 3-neck round bottom flask was added (20 g, 0.3332 moles) urea, (150 ml) ethanol and (42.42 g, 0.2175 moles, 0.65 eq) ethylbromopyruvate. The mixture was then heated under agitation to reflux for 16 hours. The reaction solution changed from yellow to red in color. The reaction solution was then evaporated to dryness and the crude product was taken up in (50 ml) water and (150 ml) ethyl acetate. The pH was adjusted from 1 to 10 using 2N sodium hydroxide, changing the biphasic mixture a dark red. The mixture was separated and the aqueous phase was extracted twice with ethyl acetate. The organic layers were then combined and washed with water and brine. The resulting yellow solution was concentrated to ˜50 ml, causing an off-white solid to precipitate out. The solid was filtered off and washed with ethanol and diethyl ether. The mother liquor was then evaporated to dryness and the resulting oily solid was taken up in (150 ml) ethyl acetate and concentrated to ˜50 ml. An off-white solid precipitated out. The mixture was cooled in an ice bath, and the solid was filtered off and washed with ethanol and diethyl ether to give ethyl 2-amino-1,3-oxazole-4-carboxylate (14.79 g).



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].C([CH:7](Br)[C:8](=O)[C:9]([O-:11])=[O:10])C.[CH2:14](O)[CH3:15]>>[NH2:1][C:2]1[O:3][CH:7]=[C:8]([C:9]([O:11][CH2:14][CH3:15])=[O:10])[N:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Quantity
|
42.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(C(=O)[O-])=O)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated under agitation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was then evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted twice with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting yellow solution was concentrated to ˜50 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol and diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mother liquor was then evaporated to dryness
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to ˜50 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An off-white solid precipitated out
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol and diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1OC=C(N1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.79 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
